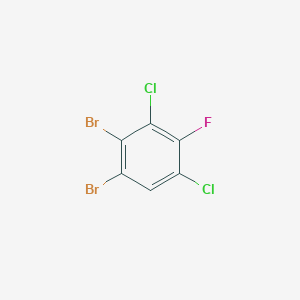
tert-Butyl 2-bromo-3-nitrophenethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-bromo-3-nitrophenethylcarbamate is an organic compound with a complex structure that includes a tert-butyl group, a bromine atom, and a nitro group attached to a phenethylcarbamate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-bromo-3-nitrophenethylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of a suitable precursor, followed by nitration and subsequent carbamate formation. The reaction conditions often require careful control of temperature, pH, and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-bromo-3-nitrophenethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenethyl group can be oxidized to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of halogenated compounds.
Aplicaciones Científicas De Investigación
tert-Butyl 2-bromo-3-nitrophenethylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-bromo-3-nitrophenethylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking their activity.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl bromoacetate
- tert-Butyl 3-bromopropylcarbamate
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
Uniqueness
tert-Butyl 2-bromo-3-nitrophenethylcarbamate is unique due to the presence of both bromine and nitro groups on the phenethylcarbamate backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H17BrN2O4 |
|---|---|
Peso molecular |
345.19 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-bromo-3-nitrophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H17BrN2O4/c1-13(2,3)20-12(17)15-8-7-9-5-4-6-10(11(9)14)16(18)19/h4-6H,7-8H2,1-3H3,(H,15,17) |
Clave InChI |
CJTRYRPCUSMKSP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=C(C(=CC=C1)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-Chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13101528.png)
